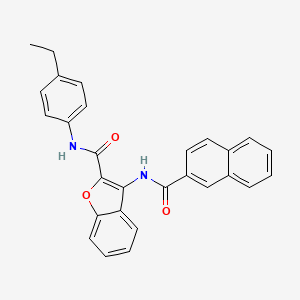![molecular formula C22H23N5O3 B6490283 N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358275-84-9](/img/structure/B6490283.png)
N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinoxalines are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocyclic compounds that can be synthesized by various methods . Acetamides, like the one in your compound, are also a class of compounds with diverse biological activities.
Synthesis Analysis
Triazoloquinoxalines can be synthesized through a nucleophilic substitution reaction of a precursor with different aryl amines . The starting material is often synthesized from anthranilic acid .Molecular Structure Analysis
Triazoloquinoxalines contain a five-membered triazole ring fused with a six-membered quinoxaline ring . The acetamide group in your compound is a functional group consisting of a carbonyl group (C=O) and an amine (NH2).Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. In general, triazoloquinoxalines have multiple bonds, aromatic bonds, and several ring structures .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL4903732, also known as F3411-6633 or N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide:
Cancer Research
CHEMBL4903732 has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to the development of new anticancer therapies .
Neurodegenerative Diseases
This compound has been investigated for its neuroprotective properties. Studies suggest that it may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .
Antiviral Applications
CHEMBL4903732 has demonstrated antiviral activity against certain viruses. Its mechanism of action involves inhibiting viral replication and entry into host cells, making it a candidate for developing treatments for viral infections .
Anti-inflammatory Agents
Research indicates that CHEMBL4903732 can act as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting key inflammatory mediators, which could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis .
Cardiovascular Diseases
The compound has potential applications in cardiovascular research. It may help in managing conditions like hypertension and atherosclerosis by modulating blood pressure and lipid levels through its interaction with cardiovascular receptors .
Diabetes Management
Studies have explored the use of CHEMBL4903732 in diabetes management. It may improve insulin sensitivity and glucose metabolism, offering a new avenue for the treatment of type 2 diabetes .
Antibacterial Properties
CHEMBL4903732 has shown antibacterial activity against certain strains of bacteria. Its ability to disrupt bacterial cell walls and inhibit bacterial enzymes makes it a promising candidate for developing new antibiotics .
Psychiatric Disorders
The compound is also being studied for its potential in treating psychiatric disorders such as depression and anxiety. Its interaction with neurotransmitter systems in the brain could lead to the development of new psychotropic medications .
These applications highlight the versatility and potential of CHEMBL4903732 in various fields of scientific research. Each application is being actively explored to understand the full scope of its therapeutic benefits.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-12-14(2)10-11-18(15)30-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBLVUXVLZZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490214.png)
![5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490221.png)
![1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490228.png)
![1-ethyl-5-(4-hydroxyphenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490234.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6490258.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)

